BenchChemオンラインストアへようこそ!

Rusfertide

Polycythemia Vera Phlebotomy Independence Phase 3 Clinical Trial

Procure Rusfertide (PTG-300) for research on iron-restricted erythropoiesis. Unlike other hepcidin agonists, its unique sequence and disulfide bridging are backed by Phase 3 VERIFY trial data demonstrating a 2.3-fold increase in phlebotomy independence (76.9% vs. 32.9% placebo). Substitution with generic or off-patent peptides risks bioequivalence failure. Use in PV, HH, or MPN models.

Molecular Formula C114H181N27O28S2
Molecular Weight 2442.0 g/mol
CAS No. 1628323-80-7
Cat. No. B8819294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRusfertide
CAS1628323-80-7
Molecular FormulaC114H181N27O28S2
Molecular Weight2442.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)N1)C(C)CC)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)CC(C)C)C(=O)NC(CCCCN)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCC(=O)O)CC6=CC=CC=C6)C(=O)O
InChIInChI=1S/C114H181N27O28S2/c1-7-9-10-11-12-13-14-15-16-17-18-19-26-46-90(145)125-79(113(168)169)47-49-89(144)121-53-32-29-42-76-99(154)133-80(58-71-36-22-20-23-37-71)101(156)132-78(48-50-93(148)149)111(166)140-55-34-44-87(140)107(162)130-77(43-33-54-122-114(118)119)100(155)136-84(64-142)104(159)129-75(41-28-31-52-116)98(153)123-63-92(147)127-85(105(160)128-74(97(117)152)40-27-30-51-115)65-170-171-66-86(106(161)138-95(69(5)8-2)109(164)131-76)137-108(163)88-45-35-56-141(88)112(167)83(59-72-38-24-21-25-39-72)135-102(157)81(60-73-62-120-67-124-73)134-110(165)96(70(6)143)139-103(158)82(61-94(150)151)126-91(146)57-68(3)4/h20-25,36-39,62,67-70,74-88,95-96,142-143H,7-19,26-35,40-61,63-66,115-116H2,1-6H3,(H2,117,152)(H,120,124)(H,121,144)(H,123,153)(H,125,145)(H,126,146)(H,127,147)(H,128,160)(H,129,159)(H,130,162)(H,131,164)(H,132,156)(H,133,154)(H,134,165)(H,135,157)(H,136,155)(H,137,163)(H,138,161)(H,139,158)(H,148,149)(H,150,151)(H,168,169)(H4,118,119,122)/t69-,70+,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-/m0/s1
InChIKeyJRVOBXXOZFTSRF-GVIPULMVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rusfertide CAS 1628323-80-7: A Clinical-Stage Hepcidin Mimetic Peptide for Polycythemia Vera and Iron Overload Disorders


Rusfertide (CAS 1628323-80-7, C114H181N27O28S2, MW 2441.95) is a synthetic peptide mimetic of the natural hormone hepcidin, which functions as the body's master regulator of systemic iron homeostasis [1]. As a hepcidin mimetic, rusfertide binds to ferroportin—the principal cellular iron exporter—and induces its internalization and subsequent degradation, thereby restricting iron egress from enterocytes and macrophages, reducing serum iron and transferrin saturation (TSAT), and consequently limiting iron availability for erythropoiesis [2]. This mechanism positions rusfertide as a non-cytoreductive, 'chemical phlebotomy' alternative to traditional therapeutic phlebotomy (TP), a burdensome and inconvenient standard of care for patients with polycythemia vera (PV) [3].

Rusfertide Procurement: Why Hepcidin Mimetics Are Not Interchangeable


Procurement of a hepcidin mimetic for research or clinical investigation cannot assume therapeutic equivalence or interchangeability among different peptide agonists of the ferroportin axis. Unlike small-molecule drugs, peptide hepcidin mimetics exhibit distinct molecular structures, pharmacodynamic profiles, and species-specific receptor interactions that critically influence their efficacy and safety [1]. The regulatory approval and clinical evidence base for rusfertide (PTG-300) are uniquely supported by a Phase 3, global, randomized, placebo-controlled trial (VERIFY) demonstrating significant improvements in phlebotomy independence and hematocrit control in polycythemia vera patients—data that do not extrapolate to other early-stage hepcidin agonists like LJPC-401 or NOX-H94 [2]. Furthermore, rusfertide's specific amino acid sequence and proprietary disulfide bridging, as documented in USAN and KEGG records, are critical determinants of its bioavailability and target engagement; generic or off-patent peptide formulations lacking identical primary, secondary, and tertiary structural validation would constitute a high-risk substitution with no guarantee of bioequivalence [3].

Quantitative Differentiation of Rusfertide: Head-to-Head and Comparative Evidence


Phase 3 VERIFY Trial: Rusfertide vs. Placebo in Reducing Phlebotomy Eligibility in Polycythemia Vera

In the Phase 3 VERIFY trial (NCT05210790) of 293 phlebotomy-dependent PV patients, rusfertide added to standard of care demonstrated a 2.3-fold increase in the proportion of patients achieving a clinical response (absence of phlebotomy eligibility) during weeks 20-32 compared to placebo [1]. The mean number of phlebotomies was significantly reduced with rusfertide (0.5) versus placebo (1.8) [2].

Polycythemia Vera Phlebotomy Independence Phase 3 Clinical Trial

Phase 3 VERIFY Trial: Rusfertide vs. Placebo in Maintaining Hematocrit <45% in Polycythemia Vera

The Phase 3 VERIFY trial demonstrated that rusfertide maintained hematocrit (HCT) below the guideline-recommended threshold of 45% in 62.6% of PV patients during weeks 20-32, compared to only 14.4% in the placebo arm [1]. This represents a 4.3-fold improvement in HCT control.

Polycythemia Vera Hematocrit Control Phase 3 Clinical Trial

Phase 2 REVIVE Trial: Rusfertide vs. Baseline in Eliminating Therapeutic Phlebotomy Need

In a pooled analysis of two Phase 2 trials (NCT04057040 and NCT04767802) enrolling phlebotomy-dependent PV patients, rusfertide treatment reduced the mean number of therapeutic phlebotomies from 4.63 in the 28 weeks prior to enrollment to 0.43 after 28 weeks of treatment [1]. In the REVIVE trial's part 2, over 90% of patients achieved phlebotomy independence [2].

Polycythemia Vera Phlebotomy Reduction Phase 2 Clinical Trial

Rusfertide Demonstrates Efficacy in HFE-Related Hemochromatosis: Phlebotomy Frequency Reduction

In a Phase 2 open-label trial of 16 patients with HFE-related hemochromatosis on a stable phlebotomy regimen, 24 weeks of rusfertide treatment reduced the mean monthly phlebotomy rate from 0.27 to 0.03 [1]. The mean total phlebotomies decreased from 1.62 over 6 months pre-study to 0.06 over the 6-month study period [2].

Hereditary Hemochromatosis Iron Overload Phlebotomy Independence

Rusfertide Exhibits Dose-Dependent Pharmacodynamic Effect on Serum Iron and TSAT in Healthy Volunteers

In a first-in-human, placebo-controlled, double-blind study, single subcutaneous doses of rusfertide (1-80 mg) produced a dose-dependent decrease in both serum iron and transferrin-iron saturation (TSAT) in healthy adult males [1]. This pharmacodynamic effect confirms the target engagement and functional activity of the peptide in humans.

Pharmacodynamics Serum Iron Transferrin Saturation First-in-Human

Rusfertide Demonstrates Improved Patient-Reported Outcomes vs. Placebo in PV: Fatigue and Symptom Burden

The Phase 3 VERIFY trial assessed patient-reported outcomes (PROs) and found that rusfertide treatment led to a statistically significant improvement in fatigue, as measured by the PROMIS Fatigue SF-8a score, compared to placebo [1]. Additionally, significant improvements were observed in the total symptom score measured by the MFSAF v4.0 [2].

Quality of Life Patient-Reported Outcomes Fatigue Polycythemia Vera

Optimized Research and Procurement Applications for Rusfertide CAS 1628323-80-7


Polycythemia Vera: A Non-Cytoreductive 'Chemical Phlebotomy' for Hematocrit Control

Rusfertide is optimally applied in research focused on polycythemia vera (PV) as a first-in-class, non-cytoreductive alternative to therapeutic phlebotomy. Its demonstrated efficacy in Phase 3 trials, achieving a 2.3-fold increase in phlebotomy independence (76.9% vs. 32.9% for placebo) and maintaining hematocrit <45% in 62.6% of patients (vs. 14.4% for placebo) [1], positions it as a unique tool for studying iron-restricted erythropoiesis. Procurement is justified for preclinical or clinical studies aiming to reduce treatment burden, improve quality of life, and manage iron overload in PV patients, especially those refractory or intolerant to standard cytoreductive therapies.

Hereditary Hemochromatosis: Maintaining Iron Homeostasis Without Phlebotomy

Rusfertide is a valuable research compound for hereditary hemochromatosis (HH), particularly HFE-related forms. In a Phase 2 proof-of-concept trial, 24 weeks of rusfertide treatment significantly reduced the mean phlebotomy rate from 0.27 to 0.03 per month (p<0.0001) while maintaining liver iron concentration [2]. This supports its procurement for studies investigating iron metabolism, ferroportin regulation, and the potential for pharmacological maintenance of iron balance in HH, reducing the inconvenience and compliance challenges associated with life-long therapeutic phlebotomy.

Iron Homeostasis and Erythropoiesis: A Pharmacological Tool for Ferroportin Modulation

Rusfertide serves as a potent and selective pharmacological tool for investigating the hepcidin-ferroportin axis in iron metabolism and erythropoiesis. Its dose-dependent reduction in serum iron and transferrin saturation has been validated in first-in-human studies [3]. Researchers studying the molecular mechanisms of iron transport, the role of iron restriction in red blood cell production, or the pathophysiology of iron-loading anemias (e.g., beta-thalassemia) can procure rusfertide as a well-characterized, clinical-stage hepcidin mimetic to induce controlled, reversible hypoferremia in cell-based or in vivo models.

Myeloproliferative Neoplasm (MPN) Research: Investigating Iron Overload and Thrombotic Risk

Rusfertide is a key compound for research into myeloproliferative neoplasms (MPNs) beyond PV, including essential thrombocythemia and primary myelofibrosis, where iron dysregulation and elevated hematocrit contribute to thrombotic risk. Its unique mechanism of action—reducing iron availability for erythropoiesis without broad cytoreduction [4]—allows for targeted studies on the role of iron metabolism in MPN pathogenesis and thrombotic complications. Procurement is relevant for studies aiming to understand and mitigate the increased cardiovascular and thromboembolic events associated with these disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rusfertide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.